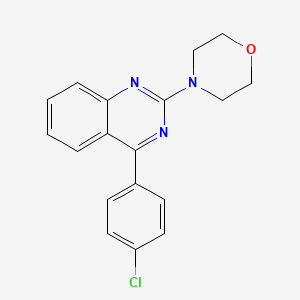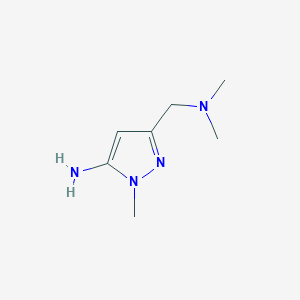![molecular formula C18H17NO3 B2645828 (3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one CAS No. 866145-86-0](/img/structure/B2645828.png)
(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one, or (3E)-PEAO, is a compound of interest to the scientific community due to its potential applications in research and development. This compound is a type of aldehyde, and it has a variety of uses in scientific research, including synthesis and reaction applications. Additionally, this compound has been studied for its potential biochemical and physiological effects, and the mechanism of action by which it produces these effects.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity Assays
Understanding the antioxidant capacity of various compounds is crucial in evaluating their potential applications in pharmaceuticals, food preservation, and cosmetic formulations. The review by Huang et al. (2005) outlines the chemical principles behind different antioxidant capacity assays, including assays based on hydrogen atom transfer (HAT) and electron transfer (ET) reactions. These assays are essential for screening compounds for antioxidant activity, which could be relevant for derivatives of "(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one" that may exhibit antioxidant properties (Huang, Ou, & Prior, 2005).
Biotechnological Applications of Tyrosinase
The versatility of tyrosinase in bioremediation, biosensor development, and synthesis of L-DOPA, as reviewed by Min et al. (2019), highlights the potential for enzymatic transformations involving phenolic substrates. Given the phenoxyanilino group in "(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one," there could be interesting applications in utilizing this compound as a substrate for tyrosinase or similar enzymes, leading to novel biotechnological applications (Min, Park, Yoo, & Lee, 2019).
Organic Thermoelectric Materials
The advancement in poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials, as discussed by Yue and Xu (2012), opens up research avenues for designing organic materials with high thermoelectric performance. The structural modification of organic compounds, like "(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one," could contribute to the development of new organic thermoelectric materials with optimized electrical and thermal properties (Yue & Xu, 2012).
Sterilization of Medical Devices
The review on ethylene oxide sterilization by Mendes, Brandão, and Silva (2007) provides insight into the use of ethylene oxide for sterilizing medical devices. While "(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one" is not directly related to ethylene oxide, understanding the principles and advancements in sterilization technologies could inspire research into the development of new sterilizing agents or processes, potentially leveraging the chemical properties of this compound (Mendes, Brandão, & Silva, 2007).
Eigenschaften
IUPAC Name |
(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(17-11-12-21-18(17)20)19-14-7-9-16(10-8-14)22-15-5-3-2-4-6-15/h2-10,19H,11-12H2,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILZEBYYYHZSDA-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/CCOC1=O)/NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)
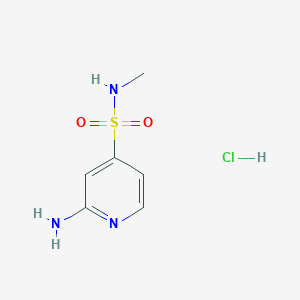


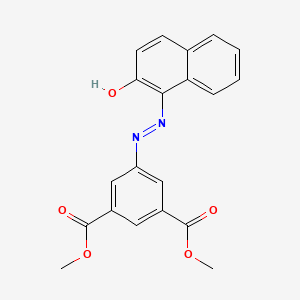
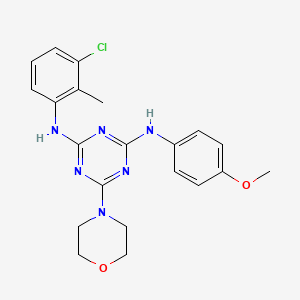
![4-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645759.png)
![(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2645760.png)
![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B2645761.png)
![methyl 4-cyclopropyl-7-fluoro-6-(4-isopropylpiperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2645762.png)
![(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid](/img/structure/B2645764.png)
![1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane](/img/structure/B2645766.png)
